molecular formula C12H14ClNO3 B2502675 Tert-butyl 3-chloro-2-formylphenylcarbamate CAS No. 1260667-07-9

Tert-butyl 3-chloro-2-formylphenylcarbamate

Cat. No. B2502675
CAS RN: 1260667-07-9
M. Wt: 255.7
InChI Key: QKTBSMIZMVPBRG-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 3-chloro-2-formylphenylcarbamate" is not directly studied in the provided papers. However, there are several related compounds that have been investigated, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, tert-butyl phenylcarbamates and their derivatives have been synthesized and analyzed for various applications, including as intermediates in organic synthesis and as subjects for kinetic resolution .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves the reaction of tert-butyl N-hydroxycarbamate with other chemical entities. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid . Similarly, tert-butyl N-(thiophen-2yl)carbamate was synthesized and its vibrational frequencies were studied, indicating the versatility of tert-butyl carbamates in chemical synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been analyzed using various spectroscopic methods and theoretical calculations. For instance, the molecular structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate was studied, revealing strong interactions between the sulfonyl group and the thiadiazole ring . Additionally, computational methods such as DFT and M06-2X have been employed to calculate optimized geometric parameters and vibrational frequencies of tert-butyl N-(thiophen-2yl)carbamate, providing detailed insights into the molecular structure .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, for example, was achieved using lipase-catalyzed transesterification, leading to optically pure enantiomers . O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacted with lithium powder and various electrophiles to yield functionalized carbamates, demonstrating the reactivity of tert-butyl carbamate derivatives in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be inferred from studies on similar compounds. For instance, the vibrational frequencies and molecular energies of tert-butyl N-(thiophen-2yl)carbamate were determined using FT-IR and computational methods, which are important for understanding the reactivity and stability of these compounds . The analysis of terbacil, a related compound, by electron capture gas chromatography indicates the potential for tert-butyl carbamate derivatives to be analyzed using advanced chromatographic techniques .

Scientific Research Applications

Organic Synthesis Applications

Material Science Applications

In material science, derivatives of tert-butyl carbamate have been utilized in the construction of organogels that exhibit strong blue emissive properties. These materials have been applied in the detection of volatile acid vapors, indicating the chemical's potential role in the development of chemosensory materials (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).

Biosynthesis Applications

Furthermore, in biosynthesis applications, derivatives such as tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in the synthesis of statin medications, have been produced using carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. This demonstrates the compound's relevance in the pharmaceutical industry for the efficient synthesis of active pharmaceutical ingredients (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'warning’ . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P305+351+338 .

properties

IUPAC Name

tert-butyl N-(3-chloro-2-formylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10-6-4-5-9(13)8(10)7-15/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTBSMIZMVPBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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